2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound that features both chlorophenoxy and dichlorophenyl groups
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide typically involves the reaction of 2-(4-chlorophenoxy)acetic acid with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy or dichlorophenyl groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide include:
2-(4-chlorophenoxy)acetic acid: A simpler compound with similar chlorophenoxy functionality.
2,4-dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the imine and acetamide functionalities.
2-(4-chlorophenoxy)benzaldehyde: Contains the chlorophenoxy group but differs in the aldehyde functionality.
The uniqueness of this compound lies in its combination of chlorophenoxy and dichlorophenyl groups, along with the imine and acetamide functionalities, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-10(14-7-4-12(18)8-15(14)19)20-21-16(22)9-23-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,21,22)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSJHHDNABGHPL-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.